REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]1.[Br:23][C:24]1[CH:29]=[C:28]([CH2:30]Br)[CH:27]=[CH:26][C:25]=1[Cl:32].[Cl-].[NH4+]>C1COCC1>[Br:23][C:24]1[CH:29]=[C:28]([CH:27]=[CH:26][C:25]=1[Cl:32])[CH2:30][C:13]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:15][CH2:14]1 |f:4.5|
|
Name
|
|
Quantity
|
140.2 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
94.8 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
208.6 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC(=C1)CBr)Cl
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
After 4 h of stirring at −60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was warmed to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C
|
Type
|
CUSTOM
|
Details
|
being kept below −60° C
|
Type
|
CUSTOM
|
Details
|
again being kept below −60° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was slowly warmed to RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/dichloromethane 4:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(CC2(CC2)C(=O)OC(C)(C)C)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |